

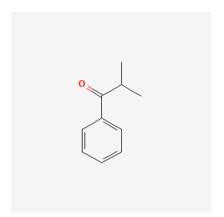
# An In-depth Technical Guide to the Spectral Data of Isobutyrophenone

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Compound of Interest		
Compound Name:	Isobutyrophenone	
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isobutyrophenone**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Compound: **Isobutyrophenone** IUPAC Name: 2-methyl-1-phenylpropan-1-one[1] CAS Number: 611-70-1[1] Molecular Formula: C<sub>10</sub>H<sub>12</sub>O[1][2] Molecular Weight: 148.20 g/mol [1][2] Structure:



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectral Data



The <sup>1</sup>H NMR spectrum of **isobutyrophenone** provides information on the different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>)[2][3].

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.95	Multiplet	2H	Aromatic Protons (ortho to C=O)
~7.50	Multiplet	3H	Aromatic Protons (meta and para to C=O)
~3.50	Septet	1H	Methine Proton (-CH)
~1.20	Doublet	6H	Methyl Protons (-CH₃)

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment	
~205.0	Carbonyl Carbon (C=O)	
~136.5	Aromatic Carbon (quaternary, attached to C=O)	
~132.7	Aromatic Carbon (-CH, para)	
~128.5	Aromatic Carbons (-CH, meta)	
~128.0	Aromatic Carbons (-CH, ortho)	
~35.5	Methine Carbon (-CH)	
~19.0	Methyl Carbons (-CH₃)	



Note: These are approximate values.[4]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a liquid sample like **isobutyrophenone**, the spectrum can be obtained from a thin film of the neat liquid between salt plates (e.g., NaCl or KBr)[5][6] [7].

Wavenumber (cm <sup>-1</sup> )	Description of Absorption	Corresponding Functional Group
~3060	Aromatic C-H Stretch	C-H (sp²)
~2970	Aliphatic C-H Stretch	C-H (sp³)
~1685	Strong Carbonyl Stretch	C=O (Aryl Ketone)
~1600, ~1450	Aromatic C=C Bending	C=C (Aromatic Ring)
~1220	C-C Stretch	C-C

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this type of compound[8] [9].

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
148	~8	Molecular Ion [M]+
105	100	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Base Peak)
77	~37	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	~13	[C4H3]+
43	Moderate	[CH(CH <sub>3</sub> ) <sub>2</sub> ]+



The fragmentation pattern is a key feature. The most abundant fragment (base peak) at m/z 105 corresponds to the stable benzoyl cation, formed by the cleavage of the bond between the carbonyl group and the isopropyl group.[10][11][12] The molecular ion peak is observed at m/z 148.[10]

# Experimental Protocols NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **isobutyrophenone** in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.[13][14] Chloroform-d is a common choice for non-polar to moderately polar compounds.[14][15]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.[13] Shimming is performed to optimize the homogeneity of the magnetic field across the sample.[13]
- Data Acquisition: A standard proton pulse sequence is used to acquire the ¹H NMR spectrum.[16] For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced.
   Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[15]

#### **IR Spectroscopy Protocol (Neat Liquid)**

- Sample Preparation: Place one to two drops of neat (undiluted) **isobutyrophenone** onto the surface of a clean, dry salt plate (NaCl or KBr).[5][6][17]
- Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film "sandwich."[5][6][18]
- Data Acquisition: Mount the plates in the spectrometer's sample holder.[7] First, run a background spectrum of the empty instrument to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O. Then, run the sample spectrum. The instrument software automatically ratios the sample



spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

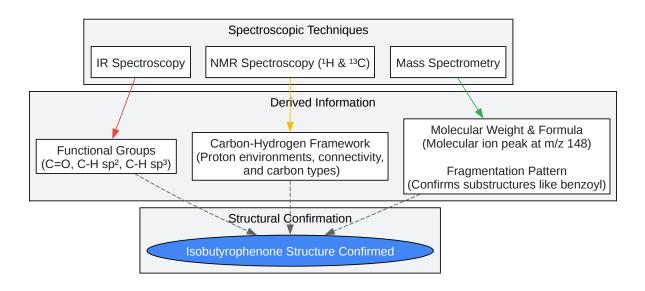
### **Mass Spectrometry Protocol (Electron Ionization)**

- Sample Introduction: Introduce a small amount of the **isobutyrophenone** sample into the mass spectrometer, where it is vaporized in a vacuum.[8]
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (a radical cation).[8][9][19]
- Fragmentation: The high energy of the molecular ions causes them to break apart into smaller, characteristic fragment ions and neutral radicals.[12][20]
- Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are
  accelerated by an electric field and then deflected by a magnetic field.[8][19] The degree of
  deflection depends on the mass-to-charge ratio (m/z) of the ion.[19]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[19]

# **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow of using NMR, IR, and MS to confirm the structure of **isobutyrophenone**. Each technique provides complementary information that, when combined, leads to an unambiguous structural assignment.





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Caption: Workflow for the structural elucidation of **isobutyrophenone**.

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